molecular formula C27H46O3 B035123 7,25-Dihydroxycholesterol CAS No. 107655-65-2

7,25-Dihydroxycholesterol

Cat. No. B035123
CAS RN: 107655-65-2
M. Wt: 418.7 g/mol
InChI Key: BQMSKLCEWBSPPY-BXGICBJUSA-N
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Description

7,25-Dihydroxycholesterol (7,25-OHC) is a cholesterol metabolite that plays an essential role in regulating cholesterol homeostasis in the body. It is synthesized from cholesterol in the liver and other peripheral tissues, and its levels are regulated by a feedback mechanism that involves the liver X receptor (LXR) and the sterol regulatory element-binding protein (SREBP) pathway. In recent years, 7,25-OHC has gained much attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 7,25-Dihydroxycholesterol involves its interaction with various receptors and signaling pathways in the body. It can activate the LXR pathway, which regulates cholesterol homeostasis and lipid metabolism. It also interacts with the SREBP pathway, which regulates the expression of genes involved in cholesterol synthesis and uptake. In addition, 7,25-Dihydroxycholesterol can activate the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
7,25-Dihydroxycholesterol has various biochemical and physiological effects on the body. It can regulate cholesterol homeostasis by inhibiting the expression of genes involved in cholesterol synthesis and uptake. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 7,25-Dihydroxycholesterol can induce apoptosis in cancer cells and inhibit cell proliferation. It also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7,25-Dihydroxycholesterol in lab experiments is its ability to regulate cholesterol homeostasis and lipid metabolism. It can also induce apoptosis in cancer cells and reduce inflammation. However, one of the limitations of using 7,25-Dihydroxycholesterol is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate controls and dosages when conducting experiments with 7,25-Dihydroxycholesterol.

Future Directions

There are several future directions for research on 7,25-Dihydroxycholesterol. One area of research is the development of novel therapeutic agents that target the LXR and SREBP pathways. Another area of research is the exploration of the potential role of 7,25-Dihydroxycholesterol in regulating immune responses and inflammation. In addition, further studies are needed to investigate the potential neuroprotective effects of 7,25-Dihydroxycholesterol and its role in cognitive function. Overall, 7,25-Dihydroxycholesterol has significant potential as a therapeutic agent in various diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.

Synthesis Methods

The synthesis of 7,25-Dihydroxycholesterol involves the enzymatic conversion of cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), which is expressed in the liver and other peripheral tissues. The reaction is catalyzed by the addition of a hydroxyl group to the 25th carbon of the cholesterol molecule, resulting in the formation of 25-hydroxycholesterol (25-OHC). 25-OHC is then converted to 7,25-Dihydroxycholesterol by the enzyme 25-hydroxycholesterol 7-alpha-hydroxylase (CYP7B1).

Scientific Research Applications

7,25-Dihydroxycholesterol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, atherosclerosis, and neurodegenerative diseases. Studies have shown that 7,25-Dihydroxycholesterol can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It also has anti-inflammatory properties and can reduce the risk of atherosclerosis by inhibiting the formation of foam cells. In addition, 7,25-Dihydroxycholesterol has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

107655-65-2

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23?,24+,26+,27-/m1/s1

InChI Key

BQMSKLCEWBSPPY-BXGICBJUSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

synonyms

7,25-dihydroxycholesterol
7,25-dihydroxycholesterol, (3beta,7alpha)-isomer
7,25-dihydroxycholesterol, (3beta,7beta)-isomer
7,25-OHC

Origin of Product

United States

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